molecular formula C18H13BrN2O3 B3717354 5-bromo-2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

5-bromo-2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Cat. No.: B3717354
M. Wt: 385.2 g/mol
InChI Key: UEDVTPNLLDLVAL-KEBDBYFISA-N
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Description

5-bromo-2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in an ethanol medium under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s hydroxyl and Schiff base groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to the presence of the naphthalene ring, which enhances its aromaticity and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c19-12-6-8-16(22)14(9-12)18(24)21-20-10-15-13-4-2-1-3-11(13)5-7-17(15)23/h1-10,22-23H,(H,21,24)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDVTPNLLDLVAL-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C=CC(=C3)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C=CC(=C3)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide
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5-bromo-2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide
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5-bromo-2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide
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